2,4-Difluoroanisole

Vue d'ensemble

Description

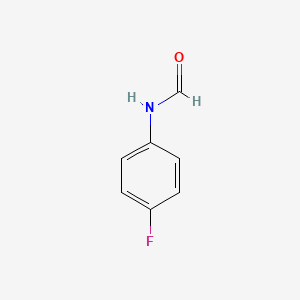

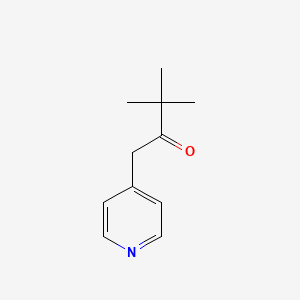

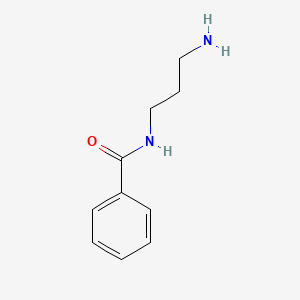

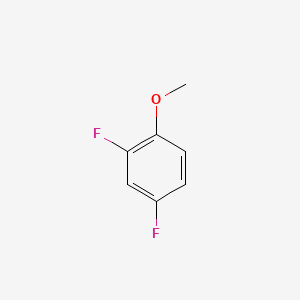

2,4-Difluoroanisole is an organic compound with the molecular formula C7H6F2O. It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Difluoroanisole can be synthesized through several methods. One common approach involves the fluorination of anisole derivatives. For instance, this compound can be prepared by reacting 2,4-difluorophenol with methanol in the presence of a base . Another method involves the reaction of 2,4-difluorobenzaldehyde with dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The exact methods and conditions can vary depending on the manufacturer and the intended application of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives

Common Reagents and Conditions

Substitution: Common reagents include halogens and nucleophiles, with reactions typically occurring under acidic or basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce aldehydes or acids .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2,4-difluoroanisole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy group can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

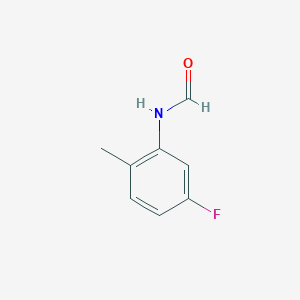

Anisole: The parent compound, with no fluorine substitutions.

2,4-Dichloroanisole: Similar structure but with chlorine atoms instead of fluorine.

2,4-Difluorotoluene: Similar fluorine substitution but with a methyl group instead of a methoxy group

Uniqueness

2,4-Difluoroanisole is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts. These properties make it valuable in various applications, from chemical synthesis to industrial processes .

Propriétés

IUPAC Name |

2,4-difluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJLJFDPNJIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196418 | |

| Record name | 2,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-10-8 | |

| Record name | 2,4-Difluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Difluoroanisole useful in analytical chemistry techniques like atmospheric pressure photoionization mass spectrometry (APPI-MS)?

A: this compound exhibits properties desirable for a dopant in APPI-MS. [] It possesses a relatively high ionization energy, making it suitable for ionizing a broader range of analytes through charge exchange. [] Additionally, its photoions demonstrate low reactivity with common solvents and dopant neutrals, enhancing ionization efficiency and reducing unwanted side reactions. [] This characteristic makes it particularly advantageous for analyzing low polarity and nonpolar compounds, such as polycyclic aromatic hydrocarbons (PAHs), which are often challenging to ionize efficiently using traditional methods. []

Q2: How does the structure of this compound influence its ionization energy compared to other substituted benzenes?

A: Research suggests an additivity relation might exist for predicting the ionization energy of multiply substituted benzene derivatives. [] Comparing data from this compound to other fluorine-substituted benzenes reveals that the type, position, and number of substituents on the benzene ring impact ionization energy. [] Electron-withdrawing groups like fluorine tend to increase ionization energy, while electron-donating groups generally lower it. [] The specific positions of these groups relative to each other on the benzene ring further fine-tune the electronic environment and thus influence the ionization energy. []

Q3: What spectroscopic techniques provide insights into the molecular structure and vibrations of this compound?

A: Researchers utilize FTIR (Fourier-Transform Infrared) and FT-Raman (Fourier-Transform Raman) spectroscopy to study the molecular vibrations of this compound. [] These techniques provide complementary information about the vibrational modes of the molecule, which helps in understanding its structure and bonding characteristics. Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, specifically 1H and 13C NMR, to determine the chemical shifts of protons and carbon atoms within the molecule. [] These chemical shifts provide valuable information about the electronic environment surrounding each atom and help in confirming the structural assignment of the molecule.

Q4: Can you elaborate on the application of computational chemistry in understanding the properties of this compound?

A: Computational chemistry plays a crucial role in predicting and explaining the properties of this compound. [] Researchers employ ab initio and DFT (Density Functional Theory) calculations to determine the optimized molecular structure and vibrational frequencies, which can be compared with experimental data from spectroscopic techniques. [] Furthermore, these calculations allow for the determination of thermodynamic properties and important electronic properties like HOMO-LUMO energy gaps and NPA (Natural Population Analysis) charges. [] This information helps in understanding the reactivity, stability, and electronic behavior of the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.